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Compound of Interest

Compound Name: Rhenium(VII) oxide

Cat. No.: B075600 Get Quote

In the landscape of industrial and academic chemistry, the efficiency of catalytic oxidation

reactions is paramount for the synthesis of a vast array of chemical intermediates and fine

chemicals. Rhenium catalysts have emerged as a powerful tool in this domain, demonstrating

remarkable activity in a variety of oxidation processes. This guide provides a comparative

kinetic analysis of Rhenium-catalyzed oxidation reactions, juxtaposing their performance with

that of common alternative catalysts such as those based on Manganese and Ruthenium. The

data presented herein is curated from peer-reviewed studies to offer researchers, scientists,

and drug development professionals a clear, objective overview to inform their catalyst

selection process.

Comparative Kinetic Data
The following tables summarize key kinetic parameters for several types of oxidation reactions,

offering a quantitative comparison between Rhenium-based catalysts and other established

systems.

Alkene Epoxidation
The epoxidation of alkenes is a fundamental transformation in organic synthesis, yielding

versatile epoxide intermediates. Methyltrioxorhenium (MTO) is a well-known Rhenium catalyst

for this reaction.
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Catalyst
System

Substrate Oxidant
Turnover
Frequency
(TOF) (s⁻¹)

Temperatur
e (°C)

Notes

Methyltrioxor

henium

(MTO) / H₂O₂

Cyclooctene H₂O₂ ~1.0 25

TOF can be

significantly

influenced by

additives and

solvent.

Manganese

Porphyrin /

PhIO

Various

Alkenes

Iodosylbenze

ne
0.1 - 10 25

Highly

dependent on

porphyrin

ligand

structure.[1]

[2]

Ruthenium-

based

catalysts

Alkenes Various Varies widely RT - 100

Data for

direct

comparison is

sparse and

highly

system-

dependent.

Alcohol Oxidation
The oxidation of alcohols to aldehydes, ketones, or carboxylic acids is a critical reaction in

organic chemistry. Rhenium catalysts are active in this transformation, though Ruthenium-

based systems are more commonly cited for their high efficiency.
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Catalyst
System

Substrate Oxidant
Turnover
Frequency
(TOF) (h⁻¹)

Temperatur
e (°C)

Reference

Re₂O₇ /

Additive

Benzyl

Alcohol
O₂

Data not

readily

available in

comparative

studies

-

Rhenium

oxides are

known to

catalyze

alcohol

oxidation.

Ru/Ni(OH)₂
Benzyl

Alcohol
O₂ ~132 90 [3]

Ru(OH)x /

Al₂O₃

Benzyl

Alcohol
O₂ 10 - 110 80 [4]

[Ru(mpbp)

(pydic)]

Primary &

Secondary

Alcohols

H₂O₂ Varies 25

Kinetic

studies show

first-order

dependence

on substrate

and H₂O₂.[5]

Sulfoxidation
The selective oxidation of sulfides to sulfoxides or sulfones is important in the synthesis of

various pharmaceuticals. Methyltrioxorhenium (MTO) is a highly effective catalyst for this

process.
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Catalyst
System

Substrate Oxidant
Rate
Constant
(k) (M⁻¹s⁻¹)

Temperatur
e (°C)

Notes

Methyltrioxor

henium

(MTO) / H₂O₂

Thiobenzoph

enones
H₂O₂

Varies

(Hammett

correlation ρ

= -1.12)

25

Electron-

releasing

substituents

on the

substrate

increase the

reaction rate.

[6][7]

d⁰ Metal

Aminotriphen

olates (Ti, V,

Mo, etc.)

Methyl-p-tolyl

sulfide

Cumyl

hydroperoxid

e

Varies by

metal
25

Provides a

broad

comparison

of different d⁰

metals.[4]

Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation is a key reaction for the synthesis of esters and lactones from

ketones. Rhenium catalysts have been explored for this transformation, with Platinum and Tin-

based systems also showing significant activity.
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Catalyst
System

Substrate Oxidant
Conversion/
Yield

Temperatur
e (°C)

Notes

Rhenium

complexes /

H₂O₂

Cyclic

Ketones
H₂O₂

Moderate to

good yields
RT - 60

Performance

is dependent

on the

specific

Rhenium

complex and

reaction

conditions.

Platinum(II)

complexes /

H₂O₂

Cyclic

Ketones
H₂O₂

Good to

excellent

yields

25 - 60

Known for

high

efficiency and

potential for

enantioselecti

vity.[8][9]

Tin Beta

Zeolite / H₂O₂
Ketones H₂O₂ Good yields 45 - 90

A

heterogeneou

s catalyst

alternative.

Experimental Protocols
The kinetic data presented in this guide are derived from a variety of experimental setups.

Below is a generalized protocol for determining the turnover frequency (TOF) in a catalytically

controlled oxidation reaction.

Objective: To determine the initial turnover frequency for a metal-catalyzed oxidation reaction.

Materials:

Catalyst (e.g., Rhenium, Manganese, or Ruthenium complex)

Substrate (e.g., alkene, alcohol, sulfide)
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Oxidant (e.g., H₂O₂, O₂, PhIO)

An appropriate solvent

Internal standard for chromatographic analysis

Reaction vessel (e.g., stirred tank reactor, Schlenk flask)

Thermostatting system (e.g., oil bath, cryostat)

Analytical instrument (e.g., Gas Chromatograph (GC), High-Performance Liquid

Chromatograph (HPLC), NMR spectrometer)

Procedure:

Reaction Setup: A thermostatted reaction vessel is charged with a known concentration of

the substrate and the solvent.

Initiation: The reaction is initiated by the addition of a known amount of the catalyst, followed

by the oxidant. The timing of the reaction begins at the point of oxidant addition.

Sampling: Aliquots of the reaction mixture are withdrawn at specific time intervals. To quench

the reaction in the aliquot, a suitable quenching agent can be used, or the sample can be

immediately diluted and cooled.

Analysis: Each aliquot is analyzed using a pre-calibrated analytical method (e.g., GC, HPLC)

to determine the concentration of the product and the remaining substrate. An internal

standard is used to ensure accuracy.

Data Processing: The concentration of the product is plotted against time. The initial rate of

the reaction is determined from the slope of the initial linear portion of this curve.

TOF Calculation: The Turnover Frequency is calculated using the following formula:

TOF = (moles of product formed per unit time) / (moles of catalyst)

The time unit should be consistent (e.g., seconds or hours). For a valid comparison, TOF

should be determined under conditions where the reaction rate is not limited by mass
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transport phenomena.

Visualizations
Experimental Workflow for Kinetic Analysis
The following diagram illustrates a typical workflow for conducting a kinetic analysis of a

catalytic oxidation reaction.
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General workflow for kinetic analysis of catalytic oxidation.
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Generalized Catalytic Cycle
The following diagram illustrates a simplified, generalized catalytic cycle for an oxidation

reaction, highlighting the key steps of substrate binding, oxidation, and product release.
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A simplified catalytic cycle for an oxidation reaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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